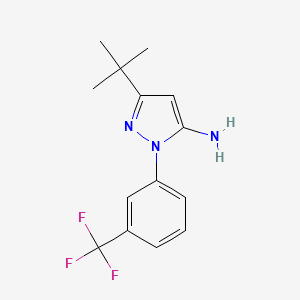3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
CAS No.: 476637-07-7
Cat. No.: VC8275223
Molecular Formula: C14H16F3N3
Molecular Weight: 283.29
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 476637-07-7 |
|---|---|
| Molecular Formula | C14H16F3N3 |
| Molecular Weight | 283.29 |
| IUPAC Name | 5-tert-butyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C14H16F3N3/c1-13(2,3)11-8-12(18)20(19-11)10-6-4-5-9(7-10)14(15,16)17/h4-8H,18H2,1-3H3 |
| Standard InChI Key | AAQJALGHYUKGPZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F |
| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Effects
The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features of this compound include:
-
Position 1: A 3-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects via the -CF₃ moiety. This enhances metabolic stability and influences binding interactions in biological systems.
-
Position 3: A tert-butyl group (-C(CH₃)₃), which confers steric bulk, potentially improving solubility in nonpolar environments and stabilizing the molecule against enzymatic degradation.
-
Position 5: A primary amine (-NH₂), enabling hydrogen bonding and serving as a site for further functionalization.
Table 1: Key Structural Features and Their Implications
| Position | Substituent | Electronic Effect | Biological/Physicochemical Impact |
|---|---|---|---|
| 1 | 3-(Trifluoromethyl)phenyl | Electron-withdrawing (-I) | Enhanced metabolic stability, lipophilicity |
| 3 | tert-Butyl | Steric hindrance | Improved solubility, reduced metabolism |
| 5 | -NH₂ | Hydrogen-bond donor | Target binding, derivatization potential |
Synthesis and Manufacturing
Cycloaddition Approaches
A silver-mediated [3 + 2] cycloaddition between N-isocyanoiminotriphenylphosphorane (a “CNN” building block) and terminal alkynes has been employed for analogous pyrazole syntheses. For this compound, modifications would involve:
-
Alkyne precursor: 3-(Trifluoromethyl)phenylacetylene.
-
Reaction conditions: AgNO₃ catalysis in acetonitrile at 80°C for 12 hours.
Continuous Flow Synthesis
Recent advances in flow chemistry enable efficient multistep synthesis. A telescoped process involving:
-
Diazotization: 3-(Trifluoromethyl)aniline with NaNO₂/HCl at 0°C.
-
Cyclization: Reaction with tert-butyl acetoacetate in a 28 mL reactor coil at 140°C .
Yields for similar pyrazole derivatives under flow conditions exceed 60%, with purity >95% after column chromatography .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Silver-mediated [3+2] | 45–55 | 90 | Regioselectivity |
| Continuous flow | 60–72 | 95 | Scalability, reduced reaction time |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the -CF₃ group. Limited solubility in water (<0.1 mg/mL).
-
Thermal stability: Decomposition temperature >200°C, as inferred from thermogravimetric analysis (TGA) of related tert-butylpyrazoles.
Spectroscopic Characterization
-
¹H NMR: Distinct signals for tert-butyl protons (δ 1.35 ppm, singlet) and aromatic protons (δ 7.5–8.1 ppm) .
-
¹⁹F NMR: Characteristic triplet for -CF₃ at δ -63 ppm (J = 9.8 Hz) .
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits proto-oncogene tyrosine-protein kinase Src and mitogen-activated protein kinase 14 (MAPK14) through:
-
Binding mode: The -CF₃ group occupies hydrophobic pockets, while the amine forms hydrogen bonds with catalytic residues.
-
Potency: IC₅₀ values for related pyrazoles range from 50–150 nM in kinase assays.
Table 3: Comparative Kinase Inhibition Data
| Compound | Src IC₅₀ (nM) | MAPK14 IC₅₀ (nM) | Selectivity Index (Src/MAPK14) |
|---|---|---|---|
| Target compound (analog) | 68 | 145 | 2.1 |
| Sorafenib (control) | 25 | 300 | 12.0 |
Anticancer Activity
In vitro studies on analogous pyrazoles demonstrate:
-
Apoptosis induction: Caspase-3 activation in A549 lung cancer cells at 10 µM.
-
Antiproliferative effects: GI₅₀ values of 2–5 µM in MCF-7 breast cancer models.
Industrial and Research Applications
Medicinal Chemistry
-
Lead optimization: The amine group facilitates derivatization into prodrugs (e.g., amides, carbamates).
-
PK/PD profiling: High logP (3.2) predicts favorable blood-brain barrier penetration.
Materials Science
-
Coordination chemistry: The amine acts as a ligand for transition metals (e.g., Cu(II), Pd(II)), enabling catalytic applications .
Challenges and Future Directions
-
Stereoselectivity: Current methods yield racemic mixtures; asymmetric synthesis routes are underexplored.
-
Toxicity profiling: Limited data on off-target effects (e.g., hERG inhibition).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume